N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyloxyphenyl group, a morpholinylpyrazinyl group, and a benzamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable molecule for research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzyloxy)aniline: This intermediate is synthesized by reacting 4-nitrophenol with benzyl bromide in the presence of a base, followed by reduction of the nitro group to an amine.
Formation of 4-(benzyloxy)phenyl isocyanate: The aniline intermediate is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with 3-(morpholin-4-yl)pyrazine-2-ol: The isocyanate is reacted with 3-(morpholin-4-yl)pyrazine-2-ol to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of the nitro group would yield an amine.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)phenol: A simpler compound with a benzyloxy group attached to a phenol ring.
3-(morpholin-4-yl)pyrazine-2-ol: Contains the morpholinylpyrazinyl group but lacks the benzamide moiety.
Uniqueness
N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(4-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c33-27(31-23-8-12-24(13-9-23)35-20-21-4-2-1-3-5-21)22-6-10-25(11-7-22)36-28-26(29-14-15-30-28)32-16-18-34-19-17-32/h1-15H,16-20H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMILCCBHPAAAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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